molecular formula C20H28O3 B038403 Petasin CAS No. 26577-85-5

Petasin

Cat. No.: B038403
CAS No.: 26577-85-5
M. Wt: 316.4 g/mol
InChI Key: ISTBXSFGFOYLTM-NZEDGPFZSA-N
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Chemical Reactions Analysis

Petasin undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are often derivatives of this compound with modified biological activities .

Comparison with Similar Compounds

Petasin is unique due to its potent inhibitory effects on mitochondrial complex I and its broad spectrum of biological activities. Similar compounds include:

These compounds share structural similarities with this compound but may exhibit different levels of potency and specificity in their biological activities.

Biological Activity

Petasin, a bioactive compound derived from the plant Petasites hybridus (commonly known as butterbur), has garnered significant attention for its diverse biological activities, particularly in the context of anti-inflammatory and anticancer effects. This article reviews the current understanding of this compound's biological activities, supported by recent research findings, case studies, and data tables.

This compound is one of the primary pharmacologically active components found in butterbur extracts. Its chemical structure allows it to interact with various biological pathways, leading to its therapeutic effects. Key mechanisms of action include:

  • Calcium Channel Blockade : this compound exhibits calcium channel blocking activity, which may contribute to its efficacy in treating migraines and hypertension. Studies have shown that this compound can inhibit voltage-dependent calcium channels (VDCCs), leading to reduced intracellular calcium levels and subsequent vasorelaxation effects in blood vessels .
  • Inhibition of Leukotriene Synthesis : this compound has been documented to inhibit leukotriene biosynthesis in human blood cells. This action is particularly relevant in inflammatory conditions, as leukotrienes are mediators involved in allergic responses and asthma .
  • Anti-inflammatory Effects : this compound reduces the production of pro-inflammatory mediators such as prostaglandins and cytokines by inhibiting enzymes like COX-2 and phospholipase A2. These effects are crucial in mitigating conditions characterized by excessive inflammation, such as migraines and allergic reactions .

1. Anti-inflammatory Activity

This compound's anti-inflammatory properties have been extensively studied. It has shown effectiveness in various experimental models:

  • In vitro Studies : this compound inhibited lipopolysaccharide (LPS)-induced PGE2 release in primary rat microglial cells, suggesting its potential role in neuroinflammation associated with migraines .
  • Case Study : A study involving zebrafish models demonstrated that this compound-incorporated zinc oxide exhibited significant anti-inflammatory properties, highlighting its potential application in inflammatory diseases .

2. Anticancer Properties

Recent research has identified this compound as a potent inhibitor of mitochondrial complex I (ETCC1), a critical component in cancer metabolism:

  • Cytotoxicity : this compound displayed cytotoxic effects against various tumor types, with a potency approximately 1700 times greater than conventional inhibitors like metformin. It effectively inhibited tumor growth and metastasis in both syngeneic and xenograft mouse models without causing toxicity to normal cells .
  • Mechanistic Insights : The compound induces apoptosis through mitochondrial pathways by increasing mitochondrial membrane permeability and activating caspase cascades in prostate cancer cell lines .

Summary of Research Findings

The following table summarizes key research findings on this compound's biological activities:

StudyBiological ActivityModelKey Findings
Fiebich et al. (2022)Anti-inflammatoryRat microglial cellsInhibited COX-2 activity and PGE2 production
Thomet et al. (2021)Calcium channel blockadeHuman monocytesSuppressed Ca²⁺ increases mediated by leukotrienes
Shih et al. (2021)AnticancerProstate cancer cell linesInduced apoptosis via mitochondrial pathways
ResearchGate Study (2003)Anti-allergicVarious modelsInhibited leukotriene synthesis; reduced airway inflammation

Clinical Implications

The pharmacological properties of this compound suggest its potential use in treating various conditions:

  • Migraine Prevention : Due to its calcium channel blocking effects and anti-inflammatory properties, this compound is being explored as a preventive treatment for migraines.
  • Cancer Therapy : Given its potent anticancer activity, further clinical trials are warranted to evaluate this compound as a therapeutic agent for various cancers.

Properties

IUPAC Name

[(1R,2R,7S,8aR)-1,8a-dimethyl-6-oxo-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydronaphthalen-2-yl] (Z)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O3/c1-7-13(4)19(22)23-18-9-8-15-10-17(21)16(12(2)3)11-20(15,6)14(18)5/h7,10,14,16,18H,2,8-9,11H2,1,3-6H3/b13-7-/t14-,16-,18+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISTBXSFGFOYLTM-NZEDGPFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1CCC2=CC(=O)C(CC2(C1C)C)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@@H]1CCC2=CC(=O)[C@@H](C[C@@]2([C@H]1C)C)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201030056
Record name Petasin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201030056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26577-85-5
Record name (+)-Petasin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26577-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Petasin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026577855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Petasin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201030056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PETASIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z0Q32J0QC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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